Product packaging for 7-methyl-2-benzofuran-1(3H)-one(Cat. No.:CAS No. 2211-84-9)

7-methyl-2-benzofuran-1(3H)-one

Cat. No.: B188819
CAS No.: 2211-84-9
M. Wt: 148.16 g/mol
InChI Key: QSLQEQHQWZHUEW-UHFFFAOYSA-N
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Description

7-methyl-2-benzofuran-1(3H)-one, a substituted phthalide derivative, is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the class of benzofuranones, which are recognized as privileged structures in the development of novel therapeutic agents due to their wide range of biological activities . Preliminary research on closely related benzofuran and phthalide compounds suggests potential areas of application for this methyl-substituted analog. Benzofuran derivatives have demonstrated notable antitumor properties in various in vitro models, with studies indicating that substitutions on the benzofuran core, such as the introduction of methyl groups, can be crucial for enhancing cytotoxic activity and selectivity towards cancer cells . Furthermore, the benzofuran-1(3H)-one (phthalide) structure is a key motif in compounds evaluated for antinociceptive and anti-inflammatory activities , providing a foundation for investigating its potential in neuropharmacology and pain research . The core phthalide structure is well-represented in experimental therapeutics and serves as a versatile building block for the synthesis of more complex drug candidates . Researchers can utilize this compound as a key intermediate to develop novel chemical entities. As with all compounds in this class, thorough investigation is necessary to fully elucidate its specific mechanism of action, pharmacokinetic profile, and therapeutic potential. This product is intended For Research Use Only (RUO) and is not for human, veterinary, household, or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O2 B188819 7-methyl-2-benzofuran-1(3H)-one CAS No. 2211-84-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-6-3-2-4-7-5-11-9(10)8(6)7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLQEQHQWZHUEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)COC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348596
Record name 7-methyl-2-benzofuran-1(3H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2211-84-9
Record name 7-Methylphthalide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2211-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-methyl-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Isolation and Biosynthetic Pathways of 7 Methyl 2 Benzofuran 1 3h One

Natural Occurrence and Isolation Protocols from Diverse Biological Sources

7-Methyl-2-benzofuran-1(3H)-one and its structural analogs are secondary metabolites found in both the fungal and plant kingdoms. researchgate.netcore.ac.uk The isolation protocols generally involve extraction from the source biomass using organic solvents, followed by purification using various chromatographic techniques.

Fungi, particularly those from the Penicillium and Aspergillus genera, are prolific producers of benzofuranone derivatives. nih.govebi.ac.ukdovepress.com An acid-tolerant fungus, Penicillium purpurogenum JS03-21, has been identified as a source of complex benzofuranones. researchgate.net For instance, purpurester A and purpurester B, which are derivatives of 2-benzofuran-1(3H)-one containing a 7-methyl group, have been isolated from this species. nih.govebi.ac.uk

The general isolation procedure from a fungal source involves large-scale fermentation of the fungus in a suitable liquid medium. The fungal mycelia and the fermentation broth are then separated. The metabolites are extracted from both the broth (e.g., with ethyl acetate) and the mycelia (e.g., with acetone). ebi.ac.uk These crude extracts are then subjected to repeated column chromatography on silica (B1680970) gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield the pure compounds. researchgate.net Structure elucidation is subsequently performed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.net

Another example includes the isolation of (±)-europhenol A, an enantiomeric pair of a 2-benzofuran-1(3H)-one derivative, from the mangrove-derived soil fungus Eurotium rubrum MA–150. dovepress.com Similarly, various other benzofuranones have been identified from fungi such as Phomopsis sp. and Eutypella scoparia. tandfonline.comnih.gov

Table 1: Examples of this compound Derivatives from Fungal Sources

Fungal SourceCompound NameKey Structural FeaturesReference(s)
Penicillium purpurogenumPurpurester AThis compound core with additional substitutions. ebi.ac.ukresearchgate.net
Penicillium purpurogenumPurpurester BThis compound core with additional substitutions. nih.gov
Eurotium rubrum(±)-Europhenol A2-benzofuran-1(3H)-one derivative. dovepress.com

Benzofuran (B130515) derivatives are widely distributed in the plant kingdom. researchgate.net While the direct isolation of this compound from all the listed species is not extensively documented, related benzofuran structures have been identified, indicating the presence of the necessary biosynthetic machinery.

Pinus strobus (Eastern White Pine): Fungal endophytes residing within the needles of Pinus strobus have been a source of various dihydrobenzofuran derivatives. researchgate.netresearchgate.net For example, compounds such as (S)-2-methyl-2,3-dihydrobenzofuran-4-carboxylic acid and its hydroxylated and chlorinated analogs were isolated from unidentified endophytic species from this tree. scispace.com The isolation process typically involves extracting the plant material, culturing the endophytes, and then processing the fungal cultures as described in the previous section. researchgate.net

Carya cathayensis Sarg (Chinese Hickory): The husk of Carya cathayensis has yielded a novel benzofuran-type compound named cathayenone A, which exhibits antifungal properties. researchgate.net The peels of this plant are also rich in various phenolic compounds, and their extraction and analysis have been systematically studied. nih.gov

Leontopodium (Edelweiss): The roots of Leontopodium alpinum have been found to contain benzofuran and dihydrobenzofuran derivatives. researchgate.netgoogle.com Spectroscopic studies were used to establish the structures of these isolated compounds.

Breynia fruticosa, Itea ilicifolia, Glycyrrhiza yunnanensis: Benzofurans are known constituents of the plant families to which these species belong. researchgate.net For example, various benzofuran derivatives have been reported from the genus Breynia. researchgate.net While specific reports on this compound are scarce, the general procedure for isolating such compounds involves the extraction of dried and powdered plant parts (leaves, stems, or roots) with solvents like ethanol (B145695) or methanol, followed by partitioning with solvents of increasing polarity and subsequent chromatographic purification. cpu.edu.cn

Table 2: Examples of Benzofuran Derivatives from Plant Sources

Plant SourceCompound TypePart of PlantReference(s)
Pinus strobus (endophytes)Dihydrobenzofuran carboxylic acidsNeedles researchgate.netscispace.com
Carya cathayensis SargBenzofuran-type (Cathayenone A)Husk researchgate.net
Leontopodium alpinumBenzofuran and Dihydrobenzofuran derivativesRoots researchgate.netgoogle.com
Breynia fruticosaGeneral Benzofuran derivativesAerial parts researchgate.net

Elucidation of Proposed Biosynthetic Pathways for this compound

The biosynthetic pathways for most fungal secondary metabolites, including benzofuranones, are complex and not fully elucidated. core.ac.uk However, based on the structures of isolated natural products, plausible pathways can be proposed.

Fungal benzofuranones are often polyketides, biosynthesized via the acetate (B1210297) pathway. core.ac.uk This pathway begins with the condensation of acetyl-CoA and multiple units of malonyl-CoA by a polyketide synthase (PKS) enzyme to form a linear polyketide chain. This chain then undergoes a series of modifications, including cyclization, aromatization, and tailoring reactions like hydroxylation, oxidation, and methylation, to yield the final benzofuranone structure.

For this compound, a hypothetical pathway would involve:

Formation of a specific polyketide precursor from acetate and malonate units.

Intramolecular cyclization and aromatization to form a substituted benzene (B151609) ring.

Formation of the furanone ring through further cyclization and oxidation steps.

A methylation step, likely involving S-adenosyl methionine (SAM) as a methyl donor, to introduce the methyl group at the C-7 position.

Interestingly, some studies suggest that the final cyclization to form the lactone ring can occur non-enzymatically. For example, a proposed biosynthetic precursor of the related compound elmonin was observed to spontaneously cyclize into the final product when dissolved in chloroform, supporting a possible non-enzymatic final step in the biosynthesis. nih.gov

In some cases, the biosynthesis can be a hybrid of different pathways. For instance, the biosynthesis of the benzohydrofuran fomannoxin in the fungus Heterobasidion annosum was shown through isotopic labeling studies to be a combination of the mevalonate (B85504) (MVA) pathway and the shikimic acid pathway. slu.se This highlights the diverse origins of the building blocks for these complex molecules.

Advanced Analytical Methodologies for Natural Product Detection and Profiling

The identification and structural elucidation of this compound and related natural products rely on a combination of advanced analytical techniques. The typical workflow involves separation followed by spectroscopic characterization.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary methods used to separate individual compounds from complex natural product extracts. wur.nl Gas Chromatography (GC), often coupled with a mass spectrometer, is also used, particularly for more volatile derivatives. wur.nlacs.org

Mass Spectrometry (MS): MS is crucial for determining the molecular weight and elemental composition of the isolated compounds. High-resolution mass spectrometry (HRMS), often using Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, which are essential for formula determination. nih.gov Tandem MS (MS/MS) experiments are used to fragment the molecule, providing valuable structural information based on the fragmentation patterns. The mass spectra of many isobenzofuran-1(3H)-one derivatives show a characteristic fragment at m/z = 133, corresponding to the phthalidyl cation. imjst.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for complete structure elucidation. One-dimensional (1D) NMR spectra (¹H and ¹³C) provide information about the number and types of protons and carbons in the molecule. Two-dimensional (2D) NMR experiments (such as COSY, HSQC, and HMBC) are used to establish the connectivity between atoms, allowing for the unambiguous assembly of the molecular structure. researchgate.net

Hyphenated Techniques: The combination of these techniques, known as hyphenation, is particularly powerful for the rapid profiling of metabolites in crude extracts. Systems like UPLC-QTOF-MS allow for the separation, detection, and preliminary identification of dozens of compounds in a single run, as demonstrated in the analysis of phenolic compounds from Carya cathayensis Sarg. peels. nih.gov

Table 3: Analytical Techniques for the Study of Benzofuranones

TechniqueApplicationReference(s)
HPLC/UPLCSeparation and purification of compounds from extracts. wur.nl
GC-MSSeparation and identification of volatile or derivatized compounds. acs.org
UPLC-QTOF-MSRapid profiling, detection, and identification in complex mixtures. nih.govwur.nl
1D & 2D NMRComplete structure elucidation and stereochemical assignment. researchgate.net

Synthetic Methodologies for 7 Methyl 2 Benzofuran 1 3h One and Its Derivatives

Strategies for the Construction of the Benzofuranone Ring System

The assembly of the benzofuranone core can be achieved through several distinct synthetic pathways, each offering unique advantages in terms of substrate scope, regioselectivity, and reaction conditions. These strategies include classical electrophilic substitutions, modern palladium-catalyzed cross-couplings, various intramolecular cyclizations, cycloaddition reactions, and efficient one-pot domino sequences.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution is a fundamental strategy for functionalizing aromatic rings. In the context of benzofuranone synthesis, this approach can be used to introduce substituents onto the benzene (B151609) portion of a pre-existing benzofuranone skeleton. The regiochemical outcome of such reactions is dictated by the electronic properties of the heterocyclic ring and any existing substituents. echemi.com For instance, the lactone moiety acts as a deactivating group, directing incoming electrophiles to specific positions on the aromatic ring.

Alternatively, an intramolecular Friedel-Crafts-type reaction represents a common method for constructing the furanone ring itself. organic-chemistry.org This involves the cyclization of a suitable precursor, such as an α-phenoxycarbonyl compound. oregonstate.edu The regioselectivity of this cyclization can be an issue; if both ortho positions of the phenolic ether are unsubstituted, mixtures of products can result. oregonstate.edu However, when one ortho position is blocked, the cyclization proceeds with high regioselectivity. oregonstate.edu

A series of calix oregonstate.edubenzofuran (B130515) derivatives has been synthesized through electrophilic aromatic substitution reactions such as bromination, formylation, and acylation to explore the influence of substituents on the conformation of the final products. uea.ac.uk

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has become a powerful tool for the synthesis of complex heterocyclic systems, including benzofuranones. nih.gov These methods often provide high yields and functional group tolerance under mild conditions. semanticscholar.org

One prominent strategy involves the Pd(II)-catalyzed C-H activation of phenylacetic acids, followed by intramolecular C-O bond formation to yield the benzofuranone ring. organic-chemistry.org Another widely used approach is the one-pot tandem Sonogashira cross-coupling of 2-halogenated phenols with terminal alkynes, followed by an intramolecular cyclization. semanticscholar.org This method is valued for its convenience and efficiency. The reaction mechanism typically involves the generation of an active Pd(0) species, which undergoes oxidative addition to the 2-halophenol. Subsequent transmetallation with a copper acetylide intermediate and reductive elimination forms an internal alkyne, which then cyclizes to afford the 2-substituted benzofuran ring. semanticscholar.org

The choice of catalytic system, including the palladium source and supporting ligands, can significantly influence the success of these reactions. nih.govunicatt.it For example, in the synthesis of 2-substituted benzo[b]furans, different catalytic systems like Pd2(dba)3/dppf or [Pd(η3-C3H5)Cl]2/XPhos are employed depending on the nature of the nucleophile. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions for Benzofuranone Synthesis
Reaction TypeStarting MaterialsCatalyst SystemKey FeaturesReference
C-H Activation/LactonizationPhenylacetic AcidsPd(II) catalystIntramolecular C-O bond formation. organic-chemistry.org
Sonogashira Coupling/Cyclization2-Iodophenols, Terminal Alkynes(PPh3)2PdCl2, CuIOne-pot tandem reaction for 2-substituted benzofurans. semanticscholar.org
HydroesterificationAlkenylphenols, Phenyl FormatePd-catalystHigh yields and regioselectivities for lactone formation. organic-chemistry.org

Intramolecular Cyclization Reactions

Intramolecular cyclization is a cornerstone for the synthesis of the benzofuranone ring system. nih.gov These reactions involve the formation of the heterocyclic ring from a single molecule containing all the necessary atoms.

A classic example is the acid-catalyzed cyclization of ortho-hydroxystilbenes to form 2-arylbenzofurans, a reaction often mediated by hypervalent iodine reagents. organic-chemistry.org Another approach is the gold-catalyzed cycloisomerization of o-alkynyl phenols with alcohols or acids. chemistryviews.org This method provides a flexible route to benzofuran-3(2H)-ones. A metal-free alternative involves the direct treatment of benzofurans with alcohols, acids, or water to yield the corresponding benzofuranones. chemistryviews.org

Furthermore, tandem reactions that culminate in an intramolecular cyclization are common. For instance, a DMAP-mediated cascade cyclization involving ortho-hydroxy α-aminosulfones has been developed to synthesize various aminobenzofuran derivatives. semanticscholar.org

Synthesis through Diels-Alder Cycloaddition and Subsequent Transformations

The Diels-Alder reaction offers a powerful method for constructing six-membered rings, which can then be transformed into the benzofuranone system with excellent regiochemical control. A notable example is the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing an ester group. oregonstate.edu This cascade reaction allows for the programmable synthesis of benzofuranones with substitution at any desired position. oregonstate.edu

The mechanism begins with a Diels-Alder cycloaddition between the 3-hydroxy-2-pyrone and the nitroalkene. oregonstate.edu This is followed by a series of transformations including the elimination of nitrous acid and a retro-cycloaddition to form a phenol (B47542) intermediate bearing a tethered ester. oregonstate.edu This intermediate then undergoes cyclization under the reaction conditions to yield the final benzofuranone product. oregonstate.edu

This strategy has been successfully applied to the large-scale synthesis of 7-methylbenzofuran-2(3H)-one. oregonstate.edu The reaction between 3-hydroxy-4-methyl-2H-pyran-2-one and methyl 3-nitrobut-3-enoate, heated in the presence of AlCl₃ and trifluoroacetic acid (TFA), yields the target compound. oregonstate.edu

Table 2: Synthesis of 7-Methyl-2-benzofuran-1(3H)-one via Diels-Alder Strategy oregonstate.edu
Reactant 1Reactant 2Key ReagentsTemperatureYield
3-Hydroxy-4-methyl-2H-pyran-2-oneMethyl 3-nitrobut-3-enoateAlCl₃, TFA, BHT, DCB120 °C58%

Lactonization of (ortho-hydroxy)aryl Acetic Acids

The most direct and commonly used method for synthesizing the benzofuran-2(3H)-one core involves the intramolecular dehydration, or lactonization, of an (ortho-hydroxy)aryl acetic acid. nih.govgoogle.com This reaction forms the five-membered lactone ring that is characteristic of the benzofuranone structure.

The cyclization is typically promoted by acidic catalysts. nih.gov Common catalysts include p-toluenesulfonic acid or strong mineral acids like concentrated sulfuric acid. nih.govgoogle.com The reaction is often carried out in a solvent such as toluene, with azeotropic removal of water to drive the equilibrium towards the cyclized product. google.com In some procedures, ferric sulfate (B86663) has been employed as a neutral and reusable catalyst for the lactonization step, which can simplify the workup process and reduce corrosion of the reaction vessel. google.com The precursor, (ortho-hydroxy)aryl acetic acid, can be synthesized by the hydrolysis of o-chlorophenylacetic acid. google.com

This method is fundamental and has been adapted in various synthetic routes, including mechanochemical processes where 4-hydroxymandelic acid undergoes polycondensation involving partial lactonization to form poly(benzofuran-co-arylacetic acid) structures. mdpi.com

One-pot Domino Reaction Sequences for Benzofuran-2(3H)-one Formation

One-pot domino (or cascade) reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single procedure without isolating intermediates. royalsocietypublishing.org Several such sequences have been developed for the synthesis of benzofuran-2(3H)-ones.

One example is a caesium carbonate-promoted cascade reaction involving a Michael addition followed by lactonization. nih.govroyalsocietypublishing.org In this process, N-substituted (ortho-hydroxy)aryl glycine (B1666218) esters act as Michael donors, reacting with α,β-unsaturated carbonyl compounds. nih.govroyalsocietypublishing.org The resulting intermediate then undergoes intramolecular lactonization to form 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones. nih.govroyalsocietypublishing.org

Another powerful domino approach is the tandem Friedel-Crafts/lactonization reaction. nih.gov For instance, a metal-free reaction catalyzed by perchloric acid (HClO₄) allows for the synthesis of 3,3-diaryl or 3-alkyl-3-aryl benzofuranones from the reaction of tertiary α-hydroxy acid esters with various phenols. organic-chemistry.org Similarly, a [4 + 1] annulation of para-quinone methides with bromonitromethane (B42901) can produce benzofuran-2(3H)-one derivatives in a one-pot, metal-free process. rsc.org

Regioselective Synthesis and Functionalization of Benzofuranones

The synthesis of substituted benzofuranones, including this compound, can be achieved with a high degree of regiochemical control. One effective method involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups. oregonstate.edu This strategy allows for the programmable and regioselective preparation of benzofuranones with varied substitution patterns. oregonstate.edu

The process is initiated by a Diels-Alder cycloaddition, which proceeds with high regioselectivity due to the electronic polarization of the coupling partners. oregonstate.edu Following the cycloaddition, a series of eliminations and a retro-cycloaddition lead to the formation of a phenol bearing a tethered ester, which can then cyclize to form the benzofuranone ring. oregonstate.edu

For the large-scale synthesis of this compound, 3-hydroxy-4-methyl-2H-pyran-2-one and methyl 3-nitrobut-3-enoate are subjected to heating in the presence of trifluoroacetic acid (TFA). oregonstate.edu The reaction mixture is heated to 120 °C, and upon completion, the product is purified using flash column chromatography. oregonstate.edu This method has been demonstrated to produce this compound in a 58% yield. oregonstate.edu The optimization of this reaction involved screening various Lewis and protic acids, with TFA providing the best results. oregonstate.edu

Table 1: Optimized Reaction Conditions for Benzofuranone Synthesis oregonstate.edu

EntryAcid CatalystTemperature (°C)Yield (%)
1None80Trace
2TFA (0.2 equiv)8037
3TFA (0.2 equiv)10051
4TFA (0.2 equiv)12068
5TsOH (0.2 equiv)12055
6HCl (0.2 equiv)12048

Development of Novel Synthetic Routes for this compound Analogues

The development of novel synthetic routes for analogues of this compound is an active area of research, driven by the diverse biological activities of benzofuran derivatives. mdpi.commdpi.com These routes often involve multi-step sequences starting from readily available materials.

One common strategy is the intramolecular condensation of arylalkynyl ethers. For instance, vanillin (B372448) can be used as a starting material to synthesize 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde. The synthesis involves the reaction of vanillin with propargyl bromide to form a propargyl ether, which then undergoes a cesium fluoride-mediated Claisen rearrangement to construct the 2-methylbenzofuran (B1664563) ring.

Another approach involves the Rap-Stoermer reaction, which is a base-mediated reaction of salicylaldehydes or ortho-hydroxy acetophenones with α-halo ketones. researchgate.net This conventional method has been adapted to create libraries of new 1,2,3-triazole-based benzofuran derivatives. researchgate.net Modifications of the benzofuran core can also be achieved through palladium-catalyzed coupling reactions. For example, 7-methoxy-2-phenyl-1-benzofuran-5-carbaldehyde has been synthesized by coupling 5-iodo vanillin with phenylacetylene (B144264) using a palladium catalyst and a copper(I) iodide co-catalyst.

Furthermore, synthetic protocols have been developed to produce benzofuran derivatives containing benzyl (B1604629) sulfoxide (B87167) or benzyl sulfone scaffolds. mdpi.com These syntheses often begin with a substituted benzofuran which is then modified through a series of reactions to introduce the desired functional groups. mdpi.com

Stereoselective Synthetic Approaches to Chiral this compound Derivatives

Creating chiral centers in this compound derivatives with high stereoselectivity is crucial for investigating their biological activities. Asymmetric organocatalysis has emerged as a powerful tool for this purpose. A highly enantioselective Michael addition reaction of 2-substituted benzofuran-3(2H)-ones to nitroolefins can be promoted by a bifunctional squaramide catalyst. researchgate.net This method allows for the efficient synthesis of chiral benzofuran-3-one derivatives that possess adjacent quaternary-tertiary stereocenters with excellent enantioselectivities. researchgate.net

Another strategy involves the hydrogenation of a substituted benzofuran precursor. strath.ac.uk For example, a C3-substituted benzofuran can be hydrogenated using a highly activated palladium on carbon (Pd/C) catalyst to create a chiral center at the C3 position of the resulting dihydrobenzofuran. strath.ac.uk The separation of enantiomers can then be achieved via chromatography using a chiral stationary phase. strath.ac.uk This approach has been used to synthesize potent and selective bromodomain (BD2) inhibitors. strath.ac.uk The absolute configuration of the enantiomers is often determined by crystallographic evidence of the final product. strath.ac.uk

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

The structural elucidation and purity assessment of this compound and its derivatives rely on a combination of spectroscopic and chromatographic techniques.

NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for determining the precise structure of these molecules. In the ¹H NMR spectrum of 7-methylbenzofuran-2(3H)-one, the aromatic protons typically appear as a multiplet in the range of δ 7.11-7.25 ppm, while the methyl protons present as a singlet around δ 2.33 ppm. oregonstate.edu The methylene (B1212753) protons of the furanone ring show a singlet at approximately δ 3.69 ppm. oregonstate.edu

Table 2: Representative ¹H and ¹³C NMR Data for Benzofuran Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
7-Methylbenzofuran-2(3H)-one oregonstate.edu7.25–7.21 (m, 1H), 7.13–7.11 (m, 2H), 3.69 (s, 2H), 2.33 (s, 3H)175.7, 148.5, 134.4, 127.3, 125.1, 123.6, 122.9, 34.1, 16.0
Benzofuran-2-yl(p-tolyl)methanone rsc.org7.97 (d, J = 8.0 Hz, 2H), 7.72 (d, J = 8.0 Hz, 1H), 7.64 (d, J = 8.5 Hz, 1H), 7.52-7.48 (m, 2H), 7.34-7.48 (m, 3H), 2.46 (s, 3H)184.0, 156.0, 152.5, 143.8, 134.6, 129.7, 129.3, 128.2, 127.1, 123.9, 123.2, 116.0, 112.5, 21.7

Mass Spectrometry: Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compounds. For 7-methylbenzofuran, the molecular weight is 132.16 g/mol . nist.govnist.gov The electron ionization mass spectrum shows a prominent molecular ion peak, which is characteristic of aromatic compounds. nist.gov

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. A key diagnostic peak for benzofuranones is the strong absorption band corresponding to the carbonyl (C=O) group of the lactone ring, which typically appears in the region of 1811-1737 cm⁻¹. oregonstate.eduresearchgate.net The IR spectrum of 7-methylbenzofuran-2(3H)-one shows a strong C=O stretch at 1811 cm⁻¹. oregonstate.edu

Table 3: Key IR Absorption Frequencies for Benzofuranone Derivatives

Compound/Derivative ClassFunctional GroupAbsorption Frequency (cm⁻¹)
This compound oregonstate.eduC=O (Lactone)1811
1,2,3-Triazole based benzofuran researchgate.netC=O (Carbonyl)1737
(E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide mdpi.comC=O1689

Chromatographic Techniques: Purification and assessment of purity are commonly performed using chromatographic methods. Flash column chromatography (FCC) over silica (B1680970) gel is a standard procedure for purifying synthetic products, as demonstrated in the synthesis of this compound using a hexanes/ethyl acetate (B1210297) solvent system. oregonstate.edu Column chromatography on silica or aluminum oxide is also widely used for the separation of benzofuran derivatives from reaction mixtures. escholarship.org

Mechanistic Investigations and Molecular Interaction Profiling

Elucidation of Specific Molecular Targets and Biological Pathways

There is currently no published research identifying the specific molecular targets or biological pathways that are modulated by 7-methyl-2-benzofuran-1(3H)-one.

Ligand-Receptor Binding Thermodynamics and Kinetics

No studies detailing the thermodynamic and kinetic parameters of the binding of this compound to any biological receptor are available. This includes a lack of information on interaction forces such as hydrogen bonding, π-π stacking, and van der Waals interactions.

Detailed Enzymatic Reaction Mechanisms and Inhibition Kinetics

Information regarding the enzymatic reaction mechanisms and inhibition kinetics of this compound is not documented in scientific literature. It is unknown whether this compound acts as an enzyme inhibitor or substrate.

Cellular Permeability, Distribution, and Biotransformation Studies

There are no available studies on the cellular permeability, distribution, or biotransformation of this compound. Research into its absorption, distribution, metabolism, and excretion (ADME) profile has not been published.

Computational and Theoretical Studies on 7 Methyl 2 Benzofuran 1 3h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of properties, including molecular geometry, vibrational frequencies, and various reactivity descriptors. semanticscholar.org This approach is foundational for understanding the intrinsic chemical nature of a compound like 7-methyl-2-benzofuran-1(3H)-one.

Key parameters derived from DFT calculations help in predicting chemical behavior:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of interaction for electrophilic and nucleophilic attacks. researchgate.net

Table 1: Representative Global Reactivity Descriptors Calculated via DFT for a Benzofuran (B130515) Derivative This table presents example data for 1-benzofuran-2-carboxylic acid to illustrate the outputs of DFT calculations.

Descriptor Value (eV) Interpretation
HOMO Energy -6.367 Electron-donating capability
LUMO Energy -1.632 Electron-accepting capability
Energy Gap (ΔE) 4.735 Chemical stability and reactivity
Chemical Potential (μ) -3.999 Tendency to escape from an equilibrium state
Global Hardness (η) 2.367 Resistance to change in electron distribution
Electrophilicity (ω) 3.374 Propensity to accept electrons

Data sourced from a DFT study on 1-benzofuran-2-carboxylic acid. researchgate.net

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is instrumental in drug discovery for identifying potential drug candidates by evaluating their binding affinity and interaction patterns within the active site of a biological target. nih.govafricanjournalofbiomedicalresearch.com

The process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structures of the target protein (often from databases like the Protein Data Bank) and the ligand (this compound). This step includes adding hydrogen atoms and assigning appropriate charges. nih.gov

Docking Simulation: Using specialized software to explore various possible binding poses of the ligand within the receptor's active site.

Scoring and Analysis: Ranking the generated poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The best poses are then analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net

Studies on various benzofuran derivatives have demonstrated their potential to inhibit a range of biological targets. For example, benzofuran hybrids have been docked against the Epidermal Growth Factor Receptor (EGFR) to assess their anticancer potential. nih.gov Other derivatives have been studied as inhibitors of Mycobacterium tuberculosis Polyketide Synthase 13 (Pks13) nih.gov, PI3K/VEGFR-2 researchgate.net, and bacterial Dihydrofolate Reductase (DHFR). nih.gov

Following docking, Molecular Dynamics (MD) simulations can be employed to validate the stability of the predicted ligand-receptor complex. MD simulations model the atomic movements over time, providing insights into the flexibility of the complex and confirming whether the key binding interactions identified in docking are maintained in a dynamic environment. nih.govresearchgate.net An MD simulation of this compound bound to a putative target would provide a more realistic assessment of its binding stability and interaction dynamics.

Table 2: Example Molecular Docking Results for Benzofuran Derivatives Against Various Protein Targets

Compound Class Protein Target PDB ID Docking Score (kcal/mol) Key Interacting Residues
Benzofuran-1,3,4-oxadiazole Pks13 5V3Y -14.61 (Reference) Not specified
Benzofuran-triazine hybrid S. aureus DHFR 2W9S -8.5 to -9.4 Phe92, Leu20, Ile49
Benzofuran derivative PI3K Not specified Not specified Val851
Benzofuran-1,2,3-triazole hybrid EGFR 4HJO -9.6 to -10.2 Not specified

Data compiled from multiple studies on various benzofuran derivatives. nih.govnih.govresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the bioactivity of new, untested compounds.

The development of a QSAR model typically involves:

Data Set Collection: Assembling a series of structurally related compounds with experimentally measured biological activity (e.g., IC50 values).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can include physicochemical properties (e.g., logP, molar refractivity), electronic descriptors (from DFT), and topological indices that describe molecular shape and connectivity.

Model Building: Using statistical methods, such as multiple linear regression (MLR), to build an equation that relates the descriptors to the observed activity.

Validation: Rigorously validating the model's statistical significance and predictive power using internal (e.g., cross-validation) and external validation techniques.

QSAR studies have been successfully applied to benzofuran derivatives to understand the structural requirements for various biological activities, including anticancer and antioxidant effects. nih.govresearchgate.net For example, a QSAR study on 2-phenylbenzofuran (B156813) derivatives identified quantum chemical descriptors that correlate with their antiprotozoal activity. By applying a similar methodology, a QSAR model could be developed for a series of 2-benzofuran-1(3H)-one analogs to predict the activity of this compound and guide the design of more potent derivatives.

Table 3: Example of a 2D-QSAR Model for Vasodilator Activity of Benzofuran Hybrids

Statistical Parameter Value Interpretation
R² (Correlation Coefficient) 0.816 Goodness of fit of the model
R²cvOO (Cross-validation) 0.731 Internal predictive ability
F (F-test value) 21.103 Statistical significance of the model
s² (Standard deviation) 6.191 × 10⁻⁸ Low value indicates high model accuracy

This model correlates vasodilation activity with specific semi-empirical and constitutional descriptors. Data from a study on benzofuran-based vasodilators.

Predictive Bioactivity Profiling and Target Identification via Chemoinformatics

Chemoinformatics combines chemistry, computer science, and information technology to analyze large datasets of chemical compounds. It encompasses a variety of in silico techniques to predict the biological activity, potential protein targets, and pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) of a molecule like this compound.

Key chemoinformatic approaches include:

Pharmacophore Modeling: This method identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) that a molecule must possess to bind to a specific biological target. A pharmacophore model can be used to screen large compound libraries for molecules that fit these criteria. semanticscholar.org

Virtual Screening: This involves using computational methods, such as molecular docking or pharmacophore searching, to screen vast databases of compounds to identify those most likely to be active against a target of interest. semanticscholar.org

Target Prediction: Software tools can predict the most probable protein targets for a given small molecule by comparing its structure and properties to those of known ligands with established biological activities.

ADMET Prediction: Various models are used to predict a compound's drug-likeness, such as its compliance with Lipinski's Rule of Five, as well as its likely metabolic fate and potential toxicity, helping to prioritize compounds with favorable profiles early in the discovery process. researchgate.netresearchgate.net

For the benzofuran class, chemoinformatic tools have been used to perform cluster analysis, predict drug-likeness, and identify potential anticancer targets. researchgate.net Applying these methods to this compound could generate a comprehensive bioactivity profile, suggest its most likely cellular targets, and provide an early assessment of its potential as a therapeutic agent.

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry, particularly DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify intermediates, locate transition states (TS), and calculate activation energies (energy barriers). pku.edu.cn This information provides a detailed understanding of reaction pathways, feasibility, and selectivity.

For reactions involving the benzofuran core, computational analysis can:

Validate Proposed Mechanisms: Theoretical calculations can confirm or refute mechanisms proposed from experimental observations. For instance, DFT has been used to study the mechanism of palladium- and copper-catalyzed synthesis of benzofuran derivatives. acs.orgnih.gov

Explain Selectivity: When a reaction can produce multiple products, calculating the activation energies for each possible pathway can explain why one product is formed preferentially (kinetic vs. thermodynamic control). researchgate.net

Characterize Transition States: A transition state is the highest energy point along a reaction coordinate. Its geometry and energy determine the rate of the reaction. DFT calculations can precisely model the structure of the TS, offering insights into the bond-breaking and bond-forming processes.

Computational studies have explored various reactions involving furans and benzofurans, such as cycloadditions and catalytic cyclopropanation. pku.edu.cnresearchgate.net A theoretical investigation into the synthesis or functionalization of this compound could optimize reaction conditions and predict potential side products by analyzing the energies of intermediates and transition states along the reaction pathway.

Table 4: Example of Calculated Activation Free Energies for a Reaction Involving Benzofuran This table illustrates how DFT can be used to compare different mechanistic pathways for the reaction of benzofuran with diazoesters.

Mechanistic Pathway Description Calculated Activation Barrier (kcal/mol)
Pathway 1 Cyclopropanation 18.0
Pathway 2 C-H Insertion 32.6 (from cyclopropanated product)

Data from a DFT study on the B(C6F5)3-catalyzed reaction of benzofuran, indicating a kinetic preference for the cyclopropanation product. researchgate.net

Structure Activity Relationship Sar Studies of 7 Methyl 2 Benzofuran 1 3h One Derivatives

Systematic Investigation of Substituent Effects on Biological Activitynih.govx-mol.comscienceopen.com

The biological profile of 7-methyl-2-benzofuran-1(3H)-one derivatives can be significantly modulated by the introduction of various substituents onto the benzofuran (B130515) core. nih.gov Medicinal chemists have systematically explored these modifications to enhance potency and selectivity for a range of biological targets, including enzymes and receptors involved in cancer and infectious diseases. nih.govcuestionesdefisioterapia.com

Impact of Alkyl and Alkoxy Group Modificationsx-mol.com

Modifications involving alkyl and alkoxy groups on the benzofuran ring system have been shown to have a profound effect on biological activity. acs.org The size, position, and nature of these groups influence the compound's lipophilicity, electronic properties, and steric interactions with its biological target.

Research on various benzo[b]furan derivatives has demonstrated that the position of methoxy (B1213986) groups can be a critical determinant of potency. For instance, in one study, compounds with a methoxy group at the C-6 position of the benzofuran ring showed higher activity compared to those with the same group at the C-7 position. mdpi.com Specifically, a derivative with a methyl group at C-3 and a methoxy group at C-6 was found to be 3–10 times more active than a similar compound with a methoxy group at C-7. mdpi.com

Furthermore, the introduction of a 7-hydroxy-6-methoxy substitution pattern on a 2-methyl-benzo[b]furan core, as seen in the potent tubulin polymerization inhibitor BNC105, highlights the synergistic effect of these groups. acs.org The 7-hydroxy group can act as a hydrogen bond donor, which, combined with a conformational bias, significantly enhances potency. acs.orgnih.gov In another series of compounds, replacing a methoxy group with an ethoxy group led to a nearly sixfold increase in antifungal activity, suggesting that even minor changes to the alkyl portion of an alkoxy group can have a substantial impact. researchgate.net

Table 1: Effect of Alkyl and Alkoxy Substitutions on Biological Activity

Compound/Derivative Class Substitution Observed Effect on Activity Reference
Benzo[b]furan Analogs Methoxy group at C-6 vs. C-7 Higher potency with C-6 substitution. mdpi.com mdpi.com
BNC105 7-hydroxy-6-methoxy-2-methyl Potent and selective antiproliferative activity. acs.org acs.org
Antifungal Chromenes Ethoxy vs. Methoxy group ~6x increase in activity with ethoxy group. researchgate.net researchgate.net

Influence of Halogenation on Pharmacological Profilesx-mol.com

The introduction of halogen atoms, such as chlorine, bromine, or fluorine, into the benzofuran structure is a common strategy in medicinal chemistry to enhance biological activity. nih.govmdpi.com Halogens can alter a molecule's physicochemical properties, including lipophilicity and electronic distribution, and can participate in halogen bonding, a type of noncovalent interaction that can improve binding affinity to target proteins. nih.govuni-hannover.de

Studies have consistently shown that halogenation of the benzofuran ring significantly increases anticancer activities. nih.gov The position of the halogen is a critical determinant of its effect. For example, in a series of N-phenyl benzofuran derivatives, placing a halogen atom at the para position of the N-phenyl ring resulted in maximum cytotoxic activity. nih.gov

In derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, the presence of bromine and a methoxy group was shown to enhance pro-oxidative and proapoptotic properties in cancer cells compared to a chloro-substituted analogue. researchgate.netnih.gov Specifically, a derivative, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, demonstrated significant activity against A549 and HepG2 cancer cell lines. researchgate.net The introduction of bromine into a methyl or acetyl group attached to the benzofuran system has also been found to increase cytotoxicity. mdpi.com

Table 2: Impact of Halogenation on the Biological Activity of Benzofuran Derivatives

Compound/Derivative Class Halogen Substitution Pharmacological Effect Reference
N-phenyl benzofurans Halogen at para position of N-phenyl ring Maximum cytotoxic activity. nih.gov nih.gov
Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivatives Bromine and methoxy group Stronger pro-oxidative and proapoptotic properties. researchgate.netnih.gov researchgate.netnih.gov
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate Chlorine Promising activity against A549 cells. researchgate.net researchgate.net

Role of Fused or Attached Heterocyclic Moietiescuestionesdefisioterapia.commdpi.com

Fusing or attaching other heterocyclic rings to the benzofuran scaffold is a powerful strategy for developing novel compounds with enhanced biological activities. nih.gov This approach, often referred to as molecular hybridization, can leverage the synergistic effects of different pharmacophores to create more potent and selective agents. researchgate.net

Recent studies have highlighted hybrid molecules incorporating benzofuran with moieties such as chalcone, triazole, piperazine, and imidazole (B134444) as potent cytotoxic agents. nih.gov For example, benzofuran derivatives bearing aryl substituents at the C-3 position connected via a methanone (B1245722) linker have been synthesized and evaluated for their antimicrobial activities. nih.gov Similarly, the synthesis of benzofuran-1,3,4-oxadiazole derivatives has been explored for developing new anti-tuberculosis agents. researchgate.net

The attachment of a thiazole (B1198619) ring to a benzofuran carboxamide has been shown to inhibit the growth of human hepatocellular carcinoma cells. mdpi.com Furthermore, fused benzofuran derivatives containing coumarin (B35378) and pyridine (B92270) rings have demonstrated antifungal and antibacterial properties. nih.gov These examples underscore the versatility of the benzofuran core as a scaffold for creating complex heterocyclic systems with a wide range of pharmacological applications. openmedicinalchemistryjournal.com

Table 3: Bioactivity of Benzofuran Derivatives with Fused/Attached Heterocycles

Heterocyclic Moiety Biological Activity Reference
Chalcone, Triazole, Piperazine, Imidazole Potent cytotoxic agents. nih.gov nih.gov
1,3,4-Oxadiazole Potential anti-tuberculosis agents. researchgate.net researchgate.net
Thiazole Inhibition of hepatocellular carcinoma cell growth. mdpi.com mdpi.com

Stereochemical Considerations and Their Impact on Biological Potency and Selectivityresearchgate.net

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. ontosight.ai For benzofuran derivatives, which can possess chiral centers, the specific stereoisomer can determine the potency and selectivity of the compound.

In a series of antimalarial N2-acyl tetrahydro-β-carbolines, the presence of a benzofuran-2-yl amide was found to be crucial for activity. nih.gov Crucially, upon separation of the enantiomers, the (R)-enantiomer was found to be pharmacologically superior, demonstrating the importance of stereochemistry for its biological function. nih.gov

Similarly, for a series of α-alkoxy carboxylic acids with a benzofuran ring system, the biological activity was shown to reside entirely within the (S)-enantiomer. acs.org These findings highlight that even subtle changes in the spatial orientation of functional groups can lead to significant differences in how a molecule interacts with its biological target. Therefore, controlling the stereochemistry is a critical aspect of designing potent and selective drugs based on the benzofuran scaffold.

Pharmacophore Modeling and Lead Optimization Strategies for Drug Discovery

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional features of a molecule that are responsible for its biological activity. acs.org This technique is a cornerstone of modern drug discovery, enabling the rational design and optimization of lead compounds.

For benzofuran derivatives, pharmacophore models have been developed to guide the synthesis of new analogues with improved properties. For instance, a pharmacophore model for a series of aldosterone (B195564) synthase inhibitors triggered the design of new benzofuranone derivatives by identifying key hydrophobic features. acs.org Subsequent docking studies using these models can help to estimate the inhibitory properties of proposed molecules before their synthesis. acs.org

Future Research Directions and Translational Opportunities

Development of Green Chemistry Approaches for Sustainable Synthesis

The advancement of environmentally benign synthetic methodologies is a cornerstone of modern pharmaceutical chemistry. For 7-methyl-2-benzofuran-1(3H)-one, future research will likely focus on developing green chemistry approaches to ensure its sustainable and efficient production. Conventional methods for synthesizing benzofuranone cores can be hampered by harsh reaction conditions, low chemoselectivity, and the use of hazardous reagents.

Green chemistry strategies that could be applied include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of benzofuran-3(2H)-ones, offering advantages such as shorter reaction times, higher yields, and cleaner product profiles. Microwave irradiation can provide rapid and uniform heating, often leading to improved reaction efficiency compared to conventional heating methods.

Ultrasound-Assisted Synthesis: Sonochemistry is another powerful tool in green chemistry. Ultrasound irradiation can enhance reaction rates and yields in the synthesis of benzofuran (B130515) derivatives under mild conditions. This method promotes chemical reactions through acoustic cavitation, which can lead to faster and more efficient processes.

Catalyst-Free and Metal-Free Reactions: Developing synthetic routes that avoid the use of heavy metal catalysts is a key goal of green chemistry. Research into catalyst-free synthesis of benzofuran heterocycles offers a pathway to reduce environmental impact and simplify purification processes.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. Developing an MCR for this compound would improve atom economy and reduce waste.

Green Chemistry ApproachPrinciplePotential Advantages for Synthesis
Microwave-Assisted SynthesisUtilizes microwave irradiation for rapid and uniform heating.Reduced reaction times, higher yields, minimized side products.
Ultrasound-Assisted SynthesisEmploys acoustic cavitation to enhance chemical reactivity.Faster reactions, higher yields, operationally simple, often at ambient temperature.
Catalyst-Free SynthesisAvoids the use of metal or other catalysts.Reduced environmental impact, simplified purification, lower cost.
Multicomponent Reactions (MCRs)Combines three or more reactants in a single synthetic operation.High atom economy, reduced waste, rapid access to chemical libraries.
Table 1: Potential Green Chemistry Approaches for the Synthesis of this compound.

Exploration of Unexplored Biological Applications and Therapeutic Windows

The benzofuran and benzofuranone scaffolds are known to possess a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities nih.gov. However, many potential biological applications remain unexplored for specific derivatives like this compound. Future research should aim to screen this compound against a diverse array of biological targets to uncover novel therapeutic opportunities.

Potential unexplored areas include:

Antiviral Activity: Recent studies have identified benzofuran derivatives as STING (Stimulator of Interferon Genes) agonists, which can induce a potent antiviral response . Investigating this compound for its ability to modulate the STING pathway could lead to the development of broad-spectrum antiviral agents . Other research has shown benzofurans to be effective against HIV and Hepatitis C Virus (HCV) mdpi.comrsc.orgnih.govnih.gov.

Neurodegenerative Diseases: The benzofuranone core is being explored for its potential in treating neurodegenerative disorders like Alzheimer's disease. Derivatives have been synthesized that act as inhibitors of cholinesterases and monoamine oxidase B (MAO-B), key enzymes in Alzheimer's pathology jazindia.com. Furthermore, some benzylidene-benzofuranone derivatives have been developed as probes for detecting amyloid fibrils, a hallmark of Alzheimer's wikipedia.orgresearchgate.netmdpi.com.

Anti-parasitic Agents: There is an urgent need for new drugs to treat parasitic diseases. Benzofuran derivatives have shown promise as anti-parasitic agents, with activity reported against Trypanosoma cruzi (the cause of Chagas disease) and Plasmodium falciparum (the cause of malaria) nih.govrsc.orgnih.gov. Screening this compound against these and other parasites could reveal new therapeutic leads.

Enzyme Inhibition: The structural features of benzofuranones make them attractive candidates for enzyme inhibitors. Their ability to interact with the active sites of various enzymes could be exploited for a range of therapeutic applications. Future studies could explore the inhibitory potential of this compound against kinases, proteases, or other enzyme classes relevant to human diseases.

Integration of Multi-omics Data for Comprehensive Mechanistic Understanding

To fully realize the therapeutic potential of this compound, a deep understanding of its mechanism of action is crucial. The integration of multiple "omics" technologies offers a powerful, systems-level approach to elucidate how a compound interacts with biological systems. A single omics dataset is often insufficient to capture the complexity of a drug's effect.

Future research should employ an integrative multi-omics strategy:

Proteomics: This can be used to identify the direct protein targets of this compound. Techniques like thermal proteome profiling or chemical proteomics can reveal which proteins physically bind to the compound. Studies on other benzofuran derivatives have already begun to explore their interactions with proteins like bovine serum albumin (BSA), which is important for understanding drug delivery and distribution mdpi.commdpi.commdpi.com.

Transcriptomics: By analyzing changes in gene expression (mRNA levels) in cells treated with the compound, researchers can identify the cellular pathways that are modulated. This can provide clues about the compound's downstream effects and potential mechanisms of action.

Metabolomics: This involves profiling the small-molecule metabolites within a cell or biological system. Metabolomic analysis can reveal how this compound alters cellular metabolism, which can be a key aspect of its therapeutic or toxic effects nih.govresearchgate.netnih.govrsc.org.

Genomics: While less common for small molecule mechanism studies, genomic approaches can identify genetic factors that influence sensitivity or resistance to the compound.

By integrating data from these different omics layers, a comprehensive picture of the compound's biological activity can be constructed, facilitating the identification of efficacy biomarkers and potential off-target effects jazindia.comwikipedia.org.

Advanced Artificial Intelligence and Machine Learning in Drug Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the identification and optimization of new drug candidates nih.govnih.govfrontiersin.orgmdpi.com. These computational tools can be leveraged to explore the therapeutic potential of the this compound scaffold.

Key applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use machine learning to build mathematical relationships between the chemical structure of a compound and its biological activity mdpi.comresearchgate.net. By developing QSAR models for a series of this compound derivatives, researchers can predict the activity of new, unsynthesized compounds and prioritize the most promising candidates for synthesis mdpi.comresearchgate.net.

In Silico Screening: AI-powered virtual screening can rapidly assess large libraries of virtual compounds based on the this compound scaffold for their predicted binding affinity to specific biological targets nih.govjazindia.comnih.govresearchgate.netresearchgate.net. This can significantly reduce the time and cost associated with experimental high-throughput screening.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with the this compound scaffold and a set of desired therapeutic properties (e.g., high potency, low toxicity), these algorithms can propose novel derivatives that are likely to be effective youtube.com.

ADMET Prediction: Machine learning models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. Applying these models early in the discovery process can help to identify and eliminate candidates with poor pharmacokinetic or safety profiles.

AI/ML ApplicationDescriptionImpact on Drug Discovery for this compound
QSAR ModelingDevelops models that correlate chemical structure with biological activity.Predicts the potency of new derivatives and guides structural modifications.
In Silico ScreeningComputationally screens virtual libraries of compounds against biological targets.Identifies promising new derivatives for synthesis and testing.
De Novo Drug DesignGenerates novel molecular structures with desired properties.Creates innovative drug candidates based on the core scaffold.
ADMET PredictionPredicts the pharmacokinetic and toxicological properties of compounds.Reduces late-stage failures by identifying compounds with poor drug-like properties early on.
Table 2: Applications of AI and Machine Learning in the Development of this compound Derivatives.

Preclinical Development and Collaborative Research Initiatives

Translating a promising compound from the laboratory to the clinic is a long and complex process. For this compound, a clear path for preclinical development and strategic collaborations will be essential for its potential success.

The preclinical development pipeline will involve several key stages:

Lead Optimization: Once a promising biological activity is identified, medicinal chemists will synthesize and test a series of analogues to improve potency, selectivity, and drug-like properties.

In Vitro and In Vivo Pharmacology: The optimized lead compounds will be subjected to rigorous testing in cell-based assays and animal models of disease to confirm their efficacy.

Toxicology and Safety Pharmacology: Comprehensive studies will be required to assess the safety profile of the lead candidate, identifying any potential toxicities before it can be administered to humans.

Given the significant resources and diverse expertise required for drug development, collaborative research initiatives will be crucial. Partnerships between academic institutions, pharmaceutical companies, and non-profit organizations can provide the necessary funding, infrastructure, and know-how to advance a compound through the preclinical pipeline nih.govdrugbank.combiochemistry.org. Such collaborations can bridge the "valley of death" in drug development, where many promising academic discoveries fail to progress due to a lack of resources for preclinical testing and development appliedclinicaltrialsonline.com. For a scaffold like benzofuran, which has broad therapeutic potential, collaborative efforts can help to explore its full range of possibilities and accelerate the development of new medicines nih.gov.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 7-methyl-2-benzofuran-1(3H)-one and its derivatives?

The synthesis of benzofuranone derivatives often involves catalytic cyclization or annulation reactions. For example, 5-methoxyisobenzofuran-1(3H)-one was synthesized via palladium(II)-catalyzed reactions using 4-methoxybenzoic acid and dibromomethane under reflux conditions, yielding 33% after silica gel chromatography . Similarly, substituted benzofuranones can be prepared by reacting phenolic precursors with acid anhydrides (e.g., 2-methylphenol with pent-4-enoic anhydride) to form intermediates, followed by purification via column chromatography to isolate (Z)- and (E)-isomers . Key steps include optimizing catalyst systems (e.g., Pd(OAc)₂) and reaction temperatures (e.g., 140°C for 18 hours) to enhance regioselectivity and yield.

Q. How can NMR spectroscopy and X-ray crystallography be utilized to characterize this compound derivatives?

Nuclear Magnetic Resonance (NMR) provides critical structural insights. For instance, 1H^1H-NMR of 5-methoxyisobenzofuran-1(3H)-one revealed distinct signals at δ 3.89 (s, 3H, OCH₃), 5.25 (s, 2H, CH₂), and aromatic protons at δ 6.91–7.80 ppm, while 13C^{13}C-NMR confirmed carbonyl (δ 171.1 ppm) and methoxy carbons (δ 56.1 ppm) . X-ray crystallography resolves stereochemical ambiguities: the title compound in exhibited planarity (mean deviation: 0.010 Å) and intermolecular C–H···O hydrogen bonds forming 2D networks . These techniques validate molecular geometry and packing interactions.

Q. What strategies are effective for separating (Z)- and (E)-isomers of benzofuranone derivatives?

Isomeric mixtures, such as those formed during the synthesis of 3-(but-2-en-1-ylidene)-7-methylisobenzofuran-1(3H)-one, can be resolved via column chromatography using hexane:ethyl acetate (2:1 v/v) as eluents . HPLC with chiral stationary phases or preparative TLC may further enhance separation. For example, reports isolating (Z/E)-1,2- and 1,4-diene isomers using gradient elution, with purity confirmed by 1H^1H-NMR integration .

Advanced Research Questions

Q. How do substituents on the benzofuranone core influence biological activity, and how can this be systematically studied?

Substituent effects are explored through structure-activity relationship (SAR) studies. For example, derivatives with electron-donating groups (e.g., methoxy at C5) exhibit enhanced antioxidant activity due to resonance stabilization of radicals . To evaluate this, researchers synthesize analogs (e.g., 6-(benzyloxy)-2-[(substituted phenyl)methylidene]-7-methyl derivatives) and test in vitro assays like DPPH radical scavenging or antiplatelet aggregation (e.g., IC₅₀ determination) . Computational methods (e.g., DFT for HOMO-LUMO analysis) complement experimental data to predict reactivity .

Q. How can contradictions in reported synthetic yields or spectroscopic data be resolved?

Discrepancies often arise from reaction condition variations. For instance, Pd-catalyzed syntheses may yield 33%–50% depending on catalyst loading or solvent purity . To address this, replicate experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere) and validate via cross-lab reproducibility studies. Conflicting NMR data (e.g., δ shifts due to solvent effects) require referencing internal standards (e.g., TMS) and reporting solvent/temperature parameters explicitly .

Q. What advanced techniques are used to analyze the solid-state behavior of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) reveals intermolecular interactions critical for material properties. For example, 5-methoxyisobenzofuran-1(3H)-one forms hydrogen-bonded chains (C6–H6···O1, 2.50 Å) and layers (C8–H8A···O2, 2.43 Å), influencing crystallinity and solubility . Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability, with melting points (e.g., 113.4–114.7°C) correlating with purity .

Q. How can reaction mechanisms for benzofuranone formation be elucidated using isotopic labeling or kinetic studies?

Mechanistic studies employ 18O^{18}O-labeling to track oxygen incorporation during cyclization or use kinetic isotope effects (KIE) to identify rate-determining steps. For example, in Pd-catalyzed syntheses, monitoring intermediates via LC-MS or in situ IR spectroscopy can confirm whether cyclization proceeds via oxidative addition or Heck-type pathways . Computational modeling (e.g., transition state theory) further clarifies activation barriers .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methyl-2-benzofuran-1(3H)-one
Reactant of Route 2
7-methyl-2-benzofuran-1(3H)-one

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